molecular formula C7H7N3O B3361879 2H-Pyrido[3,2-b]-1,4-oxazin-3-amine CAS No. 93765-24-3

2H-Pyrido[3,2-b]-1,4-oxazin-3-amine

Cat. No.: B3361879
CAS No.: 93765-24-3
M. Wt: 149.15 g/mol
InChI Key: ZAUWLQGVFJGKDL-UHFFFAOYSA-N
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Description

2H-Pyrido[3,2-b]-1,4-oxazin-3-amine is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and an oxazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrido[3,2-b]-1,4-oxazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the oxazine ring . The reaction conditions often require heating and a solvent such as ethanol or acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2H-Pyrido[3,2-b]-1,4-oxazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

2H-Pyrido[3,2-b]-1,4-oxazin-3-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a scaffold for drug development, particularly in the design of enzyme inhibitors and receptor antagonists.

    Industry: The compound is used in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 2H-Pyrido[3,2-b]-1,4-oxazin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an antagonist. The pathways involved often include signal transduction mechanisms that regulate cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyrido[3,2-b]-1,4-oxazin-3-amine is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a versatile scaffold for the development of novel therapeutic agents and has shown promising results in preliminary biological studies .

Properties

IUPAC Name

2H-pyrido[3,2-b][1,4]oxazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-6-4-11-5-2-1-3-9-7(5)10-6/h1-3H,4H2,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUWLQGVFJGKDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=C(O1)C=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00918136
Record name 2H-Pyrido[3,2-b][1,4]oxazin-3(4H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00918136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93765-24-3
Record name 2H-Pyrido[3,2-b]-1,4-oxazin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93765-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyrido(3,2-b)-1,4-oxazin-3-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093765243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Pyrido[3,2-b][1,4]oxazin-3(4H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00918136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-pyrido[3,2-b]-1,4-oxazin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.088.979
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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